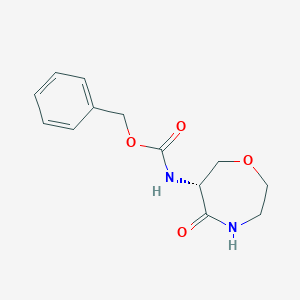
Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
Benzyl carbamate can be synthesized from benzyl chloroformate with ammonia . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Alternatively, carbamates can be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The structure can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis
Carbamate synthesis by amination (carboxylation) or rearrangement involves a three-component coupling of amines, carbon dioxide, and halides . This enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water . The compound has a molecular weight of 151.163 Da .Scientific Research Applications
Synthesis and Structural Analysis
A series of benzimidazole-tethered oxazepine hybrids, which are related to Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate, have been synthesized. These compounds were studied for their molecular structure, charge distributions, and regions of electrophilic and nucleophilic reactivity. The research highlighted their potential in nonlinear optical (NLO) applications due to their computational hyperpolarizability studies, suggesting significant NLO properties (Almansour et al., 2016).
Catalytic Applications
In a study demonstrating the catalytic prowess of gold complexes, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate was used to investigate the enantioselective intramolecular hydroamination of allenes. This research contributed to our understanding of asymmetric catalysis, offering insights into how these compounds can be used to facilitate the formation of complex molecules with high enantioselectivity (Zhang, Bender, & Widenhoefer, 2007).
Photophysical Properties
The structural isomers of novel benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type fluorophores and their N-alkylated carbazole derivatives were synthesized to explore their photophysical properties. This study is significant for understanding the effects of substituents and chromophore skeleton on the photophysical properties of these compounds, with implications for their use in solid-state fluorescence applications (Ooyama, Kagawa, & Harima, 2007).
Organic Synthesis and Reactivity
A set of oxime carbamates, akin to this compound, demonstrated the capacity for clean homolysis of their N–O bonds upon UV photolysis. This property was leveraged to explore new precursors for aminyl and iminyl radicals, expanding the toolbox for synthetic organic chemists in the creation of complex organic molecules (McBurney & Walton, 2013).
Novel Synthetic Approaches
Research on the Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds led to the development of benzo[a]carbazoles or 6-amino benzo[a]carbazoles. This novel synthetic approach showcased the use of the NH unit of indole as a directing group for intramolecular C(sp2)-H bond functionalization, resulting in the efficient creation of benzo[a]carbazole derivatives (Li, Zhang, Zhang, & Fan, 2017).
Mechanism of Action
Target of Action
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of carbamate esters . These esters are formed when the carbamate compound reacts with an alcohol group present on the target molecule .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical processes, including the synthesis of peptides .
Pharmacokinetics
It is known that carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their bioavailability.
Result of Action
Carbamates are known to have a variety of biological effects, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
The action, efficacy, and stability of Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can be influenced by various environmental factors. For instance, the solubility of carbamates in different solvents can affect their distribution and bioavailability . Additionally, factors such as temperature and pH can influence the stability of carbamates and their interactions with their targets .
Safety and Hazards
Future Directions
While specific future directions for Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate are not available, carbamates in general have received widespread attention due to their recyclability and self-healing properties . The strategy of regulating the dynamic network rearrangement kinetics through varying the monomer structure is particularly interesting .
Biochemical Analysis
Biochemical Properties
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, like other carbamates, plays a significant role in biochemical reactions. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synapses of the nervous system . This inhibition can lead to an accumulation of acetylcholine, causing overstimulation of muscarinic and nicotinic receptors .
Temporal Effects in Laboratory Settings
Carbamates are generally stable and do not degrade easily .
Metabolic Pathways
Carbamates are known to undergo various metabolic transformations, including oxidation, hydrolysis, and conjugation .
properties
IUPAC Name |
benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUBUSVCKYGOV-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
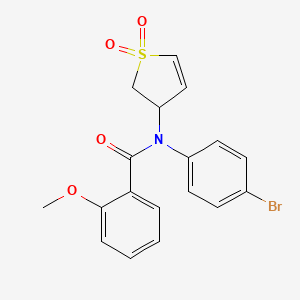
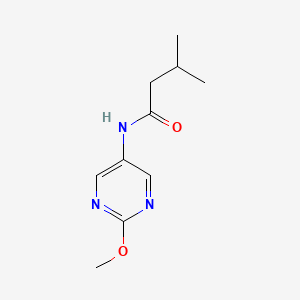
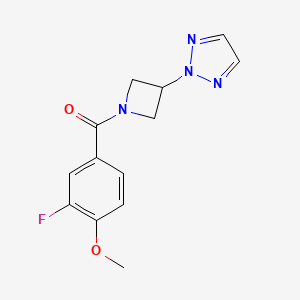
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
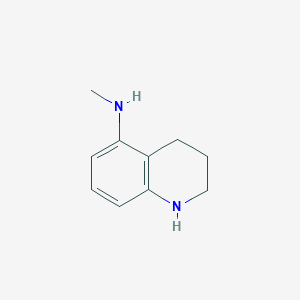
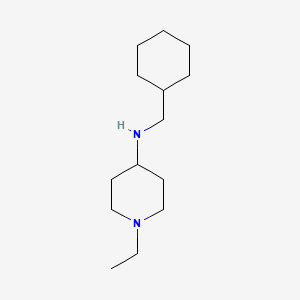
![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
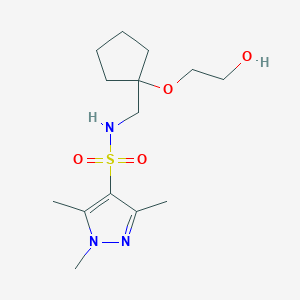
![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)